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Compound of Interest

Compound Name: Ocipumaltib

Cat. No.: B15607502

This technical support center provides researchers, scientists, and drug development
professionals with essential information for managing immune-related adverse events (irAES)
observed during experiments with Ociperlimab.

Frequently Asked Questions (FAQS)

Q1: What is Ociperlimab and what is its mechanism of action?

Al: Ociperlimab (formerly BGB-A1217) is an investigational humanized monoclonal antibody
that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT). TIGIT is an immune
checkpoint protein expressed on various immune cells, including activated T cells and Natural
Killer (NK) cells. By binding to its ligands (like CD155) on tumor cells or antigen-presenting
cells, TIGIT suppresses the anti-tumor immune response. Ociperlimab blocks this interaction,
thereby aiming to restore and enhance the ability of the immune system to attack cancer cells.

Q2: What are the most common immune-related adverse events (irAEs) associated with
Ociperlimab?

A2: Clinical trial data for Ociperlimab, primarily from studies where it is used in combination
with the anti-PD-1 antibody tislelizumab, indicate that immune-mediated adverse events are a
key consideration. The most frequently reported irAEs include dermatologic toxicities (such as
rash and pruritus) and gastrointestinal toxicities (like colitis and diarrhea). Other less common
but potentially serious irAEs affecting endocrine, hepatic, and pulmonary systems have also
been observed with immune checkpoint inhibitors in general and should be monitored for.
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Q3: What are the general principles for managing Ociperlimab-related irAES?

A3: The management of irAEs associated with Ociperlimab follows the established guidelines
for immune checkpoint inhibitors. The approach is dictated by the severity of the adverse event,
which is typically graded using the Common Terminology Criteria for Adverse Events (CTCAE).
General principles include:

Grade 1: Continue Ociperlimab with close monitoring. Symptomatic treatment may be
initiated.

o Grade 2: Hold Ociperlimab. Initiate systemic corticosteroids (e.g., prednisone) if symptoms
persist or worsen.

o Grade 3: Hold Ociperlimab and initiate high-dose systemic corticosteroids. Hospitalization
may be required.

o Grade 4: Permanently discontinue Ociperlimab and administer high-dose systemic
corticosteroids. Urgent hospitalization is necessary.

A gradual taper of corticosteroids over at least 4-6 weeks is crucial to prevent recurrence of the
irAE.[1]

Q4: Has the clinical development of Ociperlimab been discontinued?

A4: Yes, in early 2025, the clinical development program for ociperlimab in lung cancer was
discontinued. This decision was based on a recommendation from an independent data
monitoring committee for the Phase 3 AdvanTIG-302 trial, which concluded that the study was
unlikely to meet its primary endpoint of overall survival.[2][3] It was noted that no new safety
signals were observed in this trial.[2][3]

Data on Immune-Related Adverse Events

The following tables summarize the incidence of adverse events from clinical trials involving
Ociperlimab. It is important to note that much of the available data comes from combination
therapy studies, which may not isolate the specific adverse event profile of Ociperlimab.
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Table 1: Overview of Treatment-Emergent Adverse Events (TEAES) in the AdvanTIG-105 Study
(Ociperlimab + Tislelizumab)

Adverse Event Category Any Grade Grade 23
Any TEAE 96.9% 62.5%
Serious TEAEs 50.0% N/A
Immune-Mediated AEs 55.0% N/A

Data from the AdvanTIG-105 Phase 1b dose-expansion study in metastatic NSCLC (N=40).[4]

Table 2: Selected Immune-Related Adverse Events from Ociperlimab Combination Therapy
Studies

. Incidence (Any Incidence (Grade
Adverse Event Study Population
Grade) =3)
N Advanced Solid "
Colitis Not specified 1 case (Grade 3)
Tumors
) Advanced Solid -
Low Cortisol Not specified 1 case (Grade 3)

Tumors

Data from the AdvanTIG-105 Phase 1 dose-escalation study (N=24).[5]

Troubleshooting Guides for Common irAEs

Management of Inmune-Mediated Dermatitis
(Rash/Pruritus)

Initial Assessment:

» History: Onset and duration of rash, presence of pruritus, pain, or blistering. History of pre-
existing skin conditions.
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e Physical Examination: Characterize the rash (maculopapular, lichenoid, etc.), determine the
body surface area (BSA) affected, and check for mucosal involvement.

e Grading (CTCAE v5.0):

Grade 1: Covers <10% BSA.

o

Grade 2: Covers 10-30% BSA.

[¢]

Grade 3: Covers >30% BSA.

o

[e]

Grade 4: Life-threatening (e.g., Stevens-Johnson syndrome).
Management Protocol:
e Grade 1:

o Continue Ociperlimab with close monitoring.

o Initiate topical corticosteroids (medium to high potency).[6]

o Administer oral antihistamines for pruritus.[6]

e Grade 2:

[e]

Hold Ociperlimab.

[e]

Continue topical corticosteroids and oral antihistamines.

o

If symptoms persist for more than 1-2 weeks, consider a course of systemic
corticosteroids (e.g., prednisone 0.5-1 mg/kg/day).

o

Consider dermatology consultation.[6]
e Grade 3:
o Hold Ociperlimab.

o Initiate systemic corticosteroids (e.g., prednisone 1-2 mg/kg/day).

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6997012/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6997012/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6997012/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

o Urgent dermatology consultation.[6]

o Hospitalization may be necessary.

e Grade 4:

o Permanently discontinue Ociperlimab.

o Immediate hospitalization and high-dose intravenous corticosteroids.

o Urgent dermatology consultation.

Experimental Protocol: Skin Biopsy for Diagnosis

o Purpose: To differentiate immune-mediated dermatitis from other skin conditions and to
guide treatment.

e Procedure:

[¢]

Select a representative and well-developed lesion.

[¢]

Perform a 4mm punch biopsy under local anesthesia.

[e]

Submit the specimen in formalin for routine histopathology.

o

If bullous disease is suspected, a second biopsy adjacent to a blister should be taken for
direct immunofluorescence.

e Analysis: Histopathological examination to identify features of a cell-rich inflammatory
infiltrate, such as lymphocytes and eosinophils, at the dermal-epidermal junction.

Management of Inmune-Mediated Colitis/Diarrhea

Initial Assessment:

o History: Onset, frequency, and character of diarrhea. Presence of abdominal pain, cramping,
blood or mucus in the stool, fever.
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e Physical Examination: Assess for abdominal tenderness, signs of dehydration, and
peritoneal signs.

e Grading (CTCAE v5.0 for Diarrhea):

o

Grade 1: Increase of <4 stools per day over baseline.

[¢]

Grade 2: Increase of 4-6 stools per day over baseline.

[e]

Grade 3: Increase of >7 stools per day over baseline; hospitalization indicated.

[e]

Grade 4: Life-threatening consequences.
Management Protocol:
e Grade 1:
o Continue Ociperlimab with close monitoring.
o Initiate symptomatic treatment (e.g., loperamide) and ensure adequate hydration.
e Grade 2:
o Hold Ociperlimab.
o Rule out infectious causes (stool culture, C. difficile testing).[7]

o If no improvement with supportive care, initiate systemic corticosteroids (e.g., prednisone
0.5-1 mg/kg/day).

e Grade 3-4:

o

Hold (Grade 3) or permanently discontinue (Grade 4) Ociperlimab.

[¢]

Hospitalize the patient for IV hydration and electrolyte management.

o

Initiate high-dose intravenous corticosteroids (e.g., methylprednisolone 1-2 mg/kg/day).[7]

[e]

If symptoms do not improve within 3-5 days, consider adding infliximab.[8]
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o Gastroenterology consultation is recommended.
Experimental Protocol: Workup for Suspected Immune-Mediated Colitis

e Purpose: To confirm the diagnosis, rule out other etiologies, and assess the severity of
colitis.

o Methodology:

o Stool Studies: Collect stool samples for bacterial culture, ova and parasites, and
Clostridioides difficile toxin assay to exclude infectious causes.[7][9]

o Blood Work: Complete blood count, comprehensive metabolic panel, and inflammatory
markers (C-reactive protein, fecal calprotectin).

o Imaging: Abdominal CT scan can help identify colonic inflammation and rule out
complications like perforation.[8][9]

o Endoscopy: Colonoscopy or sigmoidoscopy with biopsies is the gold standard for
diagnosis.[9] Biopsies should be taken from both affected and unaffected-appearing
mucosa to assess for microscopic inflammation.[7]

Visualizations
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Caption: TIGIT signaling pathway and the mechanism of action of Ociperlimab.
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Caption: General workflow for the initial assessment and management of a suspected irAE.
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Caption: Decision-making tree for the management of suspected immune-mediated colitis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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